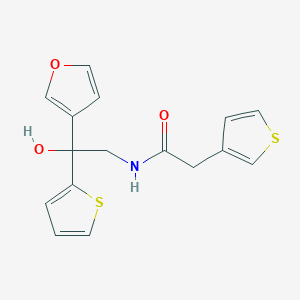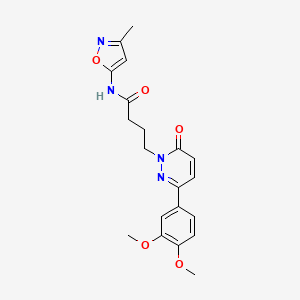
4-cyclopropyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C9H14N4OS and a molecular weight of 226.3 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a morpholine ring, and a triazole-thiol moiety.
Preparation Methods
The synthesis of 4-cyclopropyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route starts with the reaction of 2-chloro-4-methoxy-1,3-thiazole with dimethylamine to form 2-(dimethylamino)-4-methoxy-1,3-thiazole. This intermediate is then subjected to nucleophilic addition reactions and subsequent oxidation to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-cyclopropyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, especially with halogenated compounds.
Addition: The compound can participate in nucleophilic addition reactions, particularly with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyclopropyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole-thiol moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
4-cyclopropyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole-thiol moiety but differs in its substituents, leading to different chemical and biological properties.
4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar in structure but with a methylphenyl group instead of a cyclopropyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-cyclopropyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c15-9-11-10-8(13(9)7-1-2-7)12-3-5-14-6-4-12/h7H,1-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVLZBQFDDRIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=S)NN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2889699.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)
![2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)


![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)



